1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This specific compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring and the pyrimidine base.
Formation of the Oxolan Ring: The oxolan ring is synthesized through a series of reactions involving hydroxylation and protection of hydroxyl groups.
Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the oxolan ring through glycosylation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleosides.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar compounds include other pyrimidine nucleosides such as uridine and cytidine. Compared to these compounds, 1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Uridine
- Cytidine
- Thymidine
- 5-fluorouracil
Properties
Molecular Formula |
C10H11F3N2O5 |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)5-2-15(9(19)14-7(5)18)8-6(17)1-4(3-16)20-8/h2,4,6,8,16-17H,1,3H2,(H,14,18,19)/t4-,6-,8+/m0/s1 |
InChI Key |
CSLWEKZOADIDHQ-MYKRQKDWSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)C(F)(F)F)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)C(F)(F)F)CO |
Origin of Product |
United States |
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